5-(4'-Methyl-[1,1'-biphenyl]-4-yl)-1,3,4-thiadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-(4’-Methyl-[1,1’-biphenyl]-4-yl)-1,3,4-thiadiazol-2-amine” is a complex organic molecule. It contains a thiadiazole ring, which is a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms. Attached to this ring is a biphenyl group, which consists of two benzene rings connected by a single bond, and one of the benzene rings has a methyl group attached .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the thiadiazole and biphenyl groups. The 3D structure of the molecule could be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The thiadiazole ring and the biphenyl group could potentially undergo a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the thiadiazole ring could potentially make the compound more polar, while the biphenyl group could contribute to its hydrophobicity .Scientific Research Applications
Nematicidal and Antimicrobial Activity
A study reported the synthesis of a new series of 1,3,4-thiadiazol derivatives assayed for nematicidal activity against Ditylenchus myceliophagus and Caenorhabditis elegans. These compounds also showed appreciable antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity against several fungal organisms, suggesting potential for further development as antimicrobial agents (Reddy et al., 2010).
Spectral, X-ray, and DFT Studies
Another research focused on the synthesis and characterization of 1,3,4-thiadiazol derivatives, highlighting their structural stability and potential applications in materials science, as deduced from spectral, X-ray diffraction, and density functional theory (DFT) studies (Dani et al., 2013).
Antiproliferative and Antimicrobial Properties
The biological activities of Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine were investigated, revealing high DNA protective ability against oxidative damage and strong antimicrobial activity. These findings suggest the potential use of these compounds in developing therapies for cancer and bacterial infections (Gür et al., 2020).
Anti-inflammatory Agents
Compounds synthesized with a 1,3,4-thiadiazol scaffold demonstrated significant anti-inflammatory and analgesic activities, suggesting their potential as therapeutic agents for inflammatory diseases (Bhati et al., 2008).
Antitubercular Agents
A novel series of 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amines containing N-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl] moieties demonstrated good anti-leishmanial activity, indicating potential as antitubercular agents (Tahghighi et al., 2012).
Fluorescence Effects and Spectroscopic Studies
Research on the fluorescence effects of 1,3,4-thiadiazol derivatives in aqueous solutions has contributed to a better understanding of the molecular aggregation and amino group position on fluorescence behavior, with implications for the development of fluorescent probes and materials science (Matwijczuk et al., 2018).
Safety And Hazards
properties
IUPAC Name |
5-[4-(4-methylphenyl)phenyl]-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3S/c1-10-2-4-11(5-3-10)12-6-8-13(9-7-12)14-17-18-15(16)19-14/h2-9H,1H3,(H2,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRSLWDFUGLTQLL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN=C(S3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50682052 |
Source
|
Record name | 5-(4'-Methyl[1,1'-biphenyl]-4-yl)-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50682052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4'-Methyl-[1,1'-biphenyl]-4-yl)-1,3,4-thiadiazol-2-amine | |
CAS RN |
1255574-36-7 |
Source
|
Record name | 1,3,4-Thiadiazol-2-amine, 5-(4′-methyl[1,1′-biphenyl]-4-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1255574-36-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(4'-Methyl[1,1'-biphenyl]-4-yl)-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50682052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.